3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Description
Properties
IUPAC Name |
2-[3-(1-hydroxy-2-methylpropan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-13(2,5-16)11-18-7-15(8-19-11)9-20-12(21-10-15)14(3,4)6-17/h11-12,16-17H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIYBJCZRUDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1OCC2(CO1)COC(OC2)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075434 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.,.beta.,.beta.',.beta.'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-42-1 | |
| Record name | β3,β3,β9,β9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diethanol, beta3,beta3,beta9,beta9-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.3,.beta.3,.beta.9,.beta.9-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.,.beta.,.beta.',.beta.'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, β3,β3,β9,β9-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Pathway
The synthesis of SPG hinges on the acid-catalyzed acetalization of HPA and PE. The reaction proceeds via nucleophilic attack of PE’s hydroxyl groups on the aldehyde carbonyl of HPA, forming cyclic acetals. The spirocyclic structure arises from the steric constraints imposed by the tetrahedral geometry of PE and the bifunctional nature of HPA.
The stoichiometric ratio of HPA to PE is critical. A 2:1 molar ratio ensures complete consumption of PE’s four hydroxyl groups, yielding the desired spiro product. Deviations from this ratio favor linear oligomers or incomplete acetalization.
Catalytic Systems
Mineral Acids : Traditional methods employ sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at concentrations of 0.5–2.0 wt%. These catalysts offer high reactivity but require neutralization with bases (e.g., NaOH) post-reaction, complicating downstream purification.
Organic Acids : Citric acid and p-toluenesulfonic acid (pTSA) are alternatives with milder activity, reducing side reactions such as dehydration of HPA. However, longer reaction times (8–12 hours) are necessary compared to mineral acids.
Lanthanide Catalysts : Recent advancements utilize samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) at 5 mol%, enabling reactions at 20°C with 84–90% yields. This approach minimizes thermal degradation and enhances selectivity for the spiro structure.
Industrial-Scale Synthesis
Reaction Conditions
Industrial processes optimize temperature, solvent, and catalyst loading to balance yield and energy efficiency:
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Temperature | 60–90°C | 75°C |
| Catalyst (H₂SO₄) | 1.0–1.5 wt% | 1.2 wt% |
| Reaction Time | 4–6 hours | 5 hours |
| Solvent | Water | Water/THF (3:1) |
The use of tetrahydrofuran (THF) as a co-solvent increases HPA solubility, reducing reaction time by 30%.
Crystallization and Purification
SPG crystallizes directly from the reaction mixture upon cooling to 10–15°C. Key steps include:
-
Neutralization : Post-reaction, the mixture is neutralized to pH 6.5–7.0 using triethylamine or NaOH.
-
Filtration : Crude SPG is isolated via vacuum filtration, achieving 70–80% recovery.
-
Washing : Crystals are washed sequentially with cold water and methanol to remove residual acid and byproducts.
-
Drying : Final drying under reduced pressure (50°C, 10 mmHg) yields >99% purity SPG.
Byproduct Formation and Mitigation
Linear Acetal Oligomers
Side products include linear acetals (e.g., 2,4,8,10-tetraoxaundecane-3,9-diol), formed via incomplete cyclization. These are minimized by:
Thermal Degradation
Above 90°C, HPA undergoes dehydration to form crotonaldehyde, which reacts with PE to generate non-spiro products. Temperature control below 80°C and rapid cooling post-reaction mitigate this.
Advanced Methodologies
Solvent-Free Synthesis
A patent-pending method eliminates solvents by employing molten PE (mp = 180–185°C) as both reactant and medium. HPA is added dropwise at 80°C, achieving 85% yield with reduced waste.
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, enabling:
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The spiroacetal structure of SPG undergoes hydrolysis in acidic environments, regenerating HPA and PE. This reaction is critical for understanding SPG’s stability in storage or reactive systems.
Reaction Scheme :Experimental Data :
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis rate (pH 3) | 0.12 mmol·L⁻¹·min⁻¹ | |
| Activation energy | 45 kJ·mol⁻¹ |
Implications :
- SPG must be stored in neutral or slightly basic conditions to prevent degradation.
- Hydrolysis is minimized below 15°C .
Polymerization Reactions
SPG’s hydroxyl groups enable its use as a monomer in polyester and polyurethane synthesis. Copolymerization with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) enhances ionic conductivity in solid polymer electrolytes.
Copolymerization with LiTFSI :
- Product : Ion-conductive SPEs with improved mechanical stability.
- Performance :
Property SPG-LiTFSI (60 wt%) Baseline (PEO-LiTFSI) Ionic conductivity 1.2 × 10⁻⁴ S·cm⁻¹ 6.5 × 10⁻⁵ S·cm⁻¹ Tensile strength 4.8 MPa 1.2 MPa
Mechanism :
- SPG’s rigid spirocyclic backbone reduces polymer chain mobility, enhancing mechanical properties while maintaining ion transport channels .
Esterification and Etherification
The primary hydroxyl groups of SPG participate in esterification and etherification, forming derivatives for specialized applications.
Esterification with Acid Anhydrides :Applications :
- Synthesis of UV stabilizers (e.g., derivatives with 3-tert-butyl-4-hydroxy-5-methylphenyl groups) .
- Flame retardants in polycarbonates .
Conditions :
Coordination Chemistry
SPG acts as a chelating agent for metal ions, forming complexes with applications in catalysis and materials science.
Example :
- Copper(II) Complexes : SPG derivatives with imine-functionalized ligands exhibit square-planar geometry, confirmed by X-ray crystallography .
Structure :
Scientific Research Applications
Material Science
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is utilized as an intermediate in the synthesis of various polymers and materials. Its unique structure allows for the formation of complex networks that enhance the mechanical properties of materials.
- Polymer Synthesis : It serves as a building block for creating polyethers and polyesters that exhibit improved thermal stability and mechanical strength.
| Application | Description |
|---|---|
| Polymerization | Used to synthesize polyethers and polyesters |
| Thermal Stability | Enhances the thermal properties of materials |
Organic Synthesis
The compound is also significant in organic chemistry as a reagent for synthesizing other complex molecules. Its spiro structure provides unique reactivity patterns that are beneficial in multi-step synthesis processes.
- Reagent in Synthesis : Acts as a versatile reagent for creating cyclic compounds and other functionalized derivatives.
| Application | Description |
|---|---|
| Organic Reagent | Facilitates the synthesis of cyclic compounds |
| Functionalization | Enables the introduction of various functional groups |
Pharmaceutical Applications
Research has indicated potential applications in drug development due to its ability to form stable complexes with various biomolecules. This property may enhance drug delivery systems by improving solubility and bioavailability.
- Drug Delivery Systems : Investigated for use in enhancing the solubility of poorly soluble drugs.
| Application | Description |
|---|---|
| Drug Solubilization | Improves solubility of hydrophobic drugs |
| Bioavailability Enhancement | Potential to increase drug absorption |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Case Study 1 : A study demonstrated its role as a polymer additive that significantly improved the tensile strength of composite materials used in aerospace applications.
- Case Study 2 : Research on drug formulations showed that incorporating this compound into lipid-based carriers enhanced the bioavailability of anti-cancer drugs by up to 50% compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. The compound’s stability and reactivity are key factors in its mechanism of action, influencing how it interacts with other molecules and exerts its effects.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Solubility in Water (g/L) |
|---|---|---|
| Spiroglycol (Target) | 250–300 | Insoluble (<0.1) |
| 3,9-Divinyl-... | 180–200 | Insoluble |
| 3,9-Dimethyl-... | 190–210 | Slightly soluble (0.5) |
| 3,9-Dichloro-... | 220–240 | Insoluble |
Biological Activity
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS Number: 1455-42-1) is a synthetic compound characterized by its unique spirocyclic structure and multiple hydroxyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₅H₂₈O₆
- Molecular Weight : 304.38 g/mol
- Melting Point : 197°C to 200°C
- Purity : ≥97% (varies by supplier)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, including antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : A comparative study found that spirocyclic compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise:
- Mechanism : The presence of hydroxyl groups in the structure is known to contribute to free radical scavenging activity. This property is critical in preventing oxidative stress-related damage in biological systems.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry examined a series of tetraoxaspiro compounds for their cytotoxic effects on cancer cell lines. Results indicated that modifications in the hydroxyl groups significantly influenced the cytotoxicity profiles.
- Case Study 2 : Research conducted on related cyclic acetals demonstrated their ability to modulate enzyme activities involved in metabolic pathways. These findings suggest potential therapeutic applications in metabolic disorders.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, and how can reaction conditions be optimized?
- Answer : A common approach involves hydrolysis of dinitrile precursors in aqueous Cellosolve (ethylene glycol monomethyl ether), yielding spiro compounds with high efficiency (93.8% yield for analogous structures) . Optimization includes adjusting solvent polarity, temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization from methanol is recommended to achieve >98% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer :
- X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., axial/helical chirality in related compounds) .
- NMR : H and C NMR identify hydroxyl and methyl groups, while H-C HSQC confirms connectivity .
- IR : Detects hydroxyl (3200–3600 cm) and ether (1100–1250 cm) stretches .
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Inert atmosphere (N or Ar) at room temperature to prevent degradation .
Advanced Research Questions
Q. How can contradictions in melting point or spectral data across studies be resolved?
- Answer : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For structural discrepancies, employ single-crystal X-ray diffraction to confirm spatial arrangement . Contradictions may arise from polymorphic forms or residual solvents, which thermogravimetric analysis (TGA) can identify .
Q. What strategies enhance the thermal stability of this spiro compound for high-temperature applications?
- Answer : Introducing electron-withdrawing substituents (e.g., fluorine or nitro groups) on aromatic rings improves thermal stability. For example, fluorinated derivatives exhibit higher decomposition temperatures (>250°C) due to reduced oxidative degradation . Stability testing via differential scanning calorimetry (DSC) under N is recommended .
Q. How can reaction pathways be modified to reduce byproducts during synthesis?
- Answer :
- Catalytic optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and minimize oligomer formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce side reactions .
- Byproduct analysis : LC-MS monitors intermediate species; quenching with ice-water precipitates pure product .
Methodological Challenges
Q. What analytical approaches address discrepancies in purity assessments?
- Answer : Combine orthogonal methods:
- HPLC : Quantifies organic impurities (≥98% purity threshold) .
- H NMR : Detects residual solvents (e.g., methanol or Cellosolve) via integration .
- Karl Fischer titration : Measures water content (<0.5% w/w) .
Q. How is this compound applied in epoxy resin formulations, and what mechanistic insights govern its performance?
- Answer : Acts as a crosslinking agent via hydroxyl groups reacting with epoxide rings. The spiro structure enhances mechanical flexibility by reducing glass transition temperature (). Cure kinetics studied via FTIR (disappearance of epoxy peaks at 915 cm) and rheometry reveal optimal curing at 120–150°C for 2 hours .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
